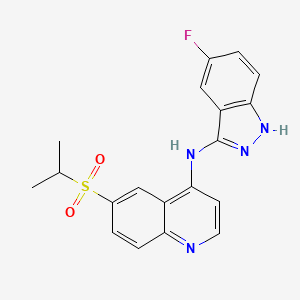
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine is a highly potent and selective inhibitor of RIP2 kinase.
Vorbereitungsmethoden
The synthesis of N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine involves several key steps. The synthetic route typically begins with the preparation of the indazole and quinoline intermediates, followed by their coupling under specific reaction conditions. The reaction conditions often involve the use of strong bases and solvents to facilitate the coupling reaction . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques .
Analyse Chemischer Reaktionen
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of RIP2 kinase and its role in various biochemical pathways.
Biology: The compound is employed in cellular and molecular biology research to investigate the signaling pathways involved in the innate immune response.
Medicine: It has potential therapeutic applications in the treatment of inflammatory diseases, as it can modulate the activity of RIP2 kinase and reduce the production of inflammatory cytokines.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting RIP2 kinase
Wirkmechanismus
The mechanism of action of N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine involves the inhibition of RIP2 kinase. RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2. By inhibiting RIP2 kinase, the compound prevents the activation of these receptors and the subsequent production of inflammatory cytokines .
Vergleich Mit ähnlichen Verbindungen
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine is unique in its high potency and selectivity for RIP2 kinase. Similar compounds include:
6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: Another potent RIP2 kinase inhibitor with similar structural features.
GSK583: A next-generation RIP2 inhibitor with exquisite selectivity and potency.
These compounds share structural similarities but differ in their specific functional groups and overall potency, making this compound a unique and valuable tool in scientific research .
Eigenschaften
Molekularformel |
C19H17FN4O2S |
|---|---|
Molekulargewicht |
384.4 g/mol |
IUPAC-Name |
N-(5-fluoro-1H-indazol-3-yl)-6-propan-2-ylsulfonylquinolin-4-amine |
InChI |
InChI=1S/C19H17FN4O2S/c1-11(2)27(25,26)13-4-6-16-14(10-13)17(7-8-21-16)22-19-15-9-12(20)3-5-18(15)23-24-19/h3-11H,1-2H3,(H2,21,22,23,24) |
InChI-Schlüssel |
HTDKYMMOSDHZSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)NC3=NNC4=C3C=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


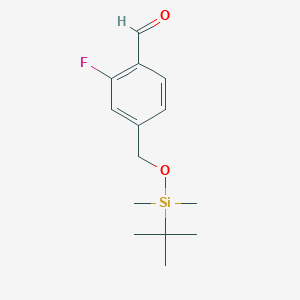
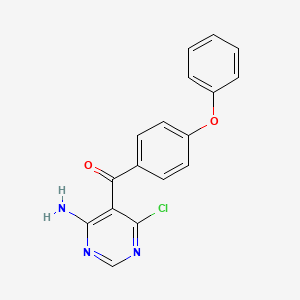
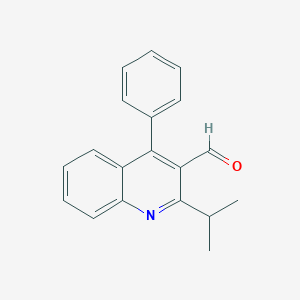
![tert-Butyl 2-(2-hydroxyethoxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13923792.png)
![[(2S,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B13923797.png)
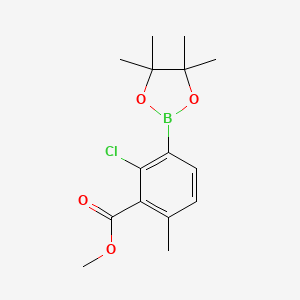
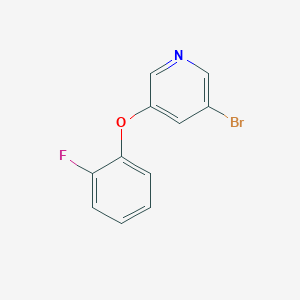
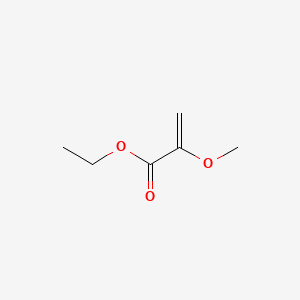
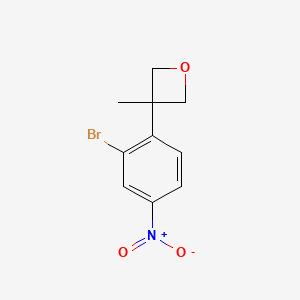
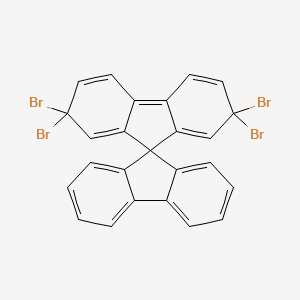
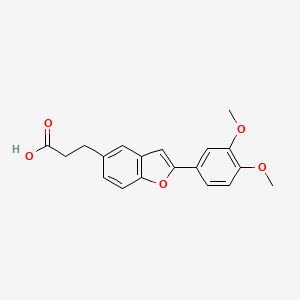
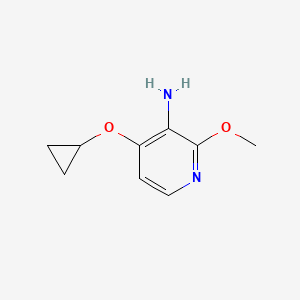
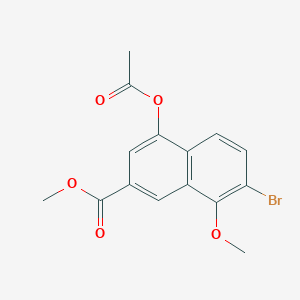
![N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;hexafluorophosphate](/img/structure/B13923864.png)
